![molecular formula C10H14ClN3O3 B1479462 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride CAS No. 2098126-85-1](/img/structure/B1479462.png)

5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride

Vue d'ensemble

Description

Spiro-heterocycles, such as spiro-azetidin-2-one, have received special attention in medicinal chemistry due to their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .

Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Chemical Reactions Analysis

Azetidines are considered an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .Applications De Recherche Scientifique

Cosmetic Preservatives as Therapeutic Agents

One study explored the use of formaldehyde releasers (FARs), chemicals commonly used as preservatives in cosmetics, for their potential in chemically inducing tissue cross-linking (TXL) of cornea and sclera, showing promise as therapeutic TXL agents. This research indicates the broader potential of certain chemical compounds, possibly including azetidinyl derivatives, in medical applications beyond their conventional use (Natasha Babar et al., 2015) read more.

Synthesis of Unsymmetrically Substituted Compounds

Research on synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins, which like the azetidinyl derivatives, are specialized chemical compounds, discusses the challenges and strategies for selective modification of hydroxy groups. This highlights the complexity and the innovative approaches in the synthesis of chemically complex molecules for various applications, including drug development (R. Fatykhov et al., 2020) read more.

Analytical Techniques in Drug Analysis

A review on the analytical techniques for the determination of the anti-diabetic drug empagliflozin in pharmaceutical products showcases the sophistication in analyzing and quantifying drug components. This reflects the importance of analytical chemistry in ensuring the quality and efficacy of pharmaceuticals, relevant to the study of azetidinyl derivatives in a research context (K. Danao, 2021) read more.

DNA Methyltransferase Inhibitors

The study on DNA methyltransferase inhibitors, including 5-azacytidine and its impacts on gene expression, offers insights into the molecular mechanisms that could be relevant for understanding the biological activities of azetidinyl derivatives, especially if they interact with genetic material or epigenetic mechanisms (J. Goffin & E. Eisenhauer, 2002) read more.

Hybrid Catalysts in Chemical Synthesis

The utilization of hybrid catalysts for the synthesis of complex chemical structures, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, underscores the technological advancements in catalysis and synthetic chemistry. These methodologies could be applicable to the synthesis and functionalization of azetidinyl derivatives for varied scientific applications (Mehul P. Parmar et al., 2023) read more.

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .

Mode of Action

As a linker in ADCs and PROTACs, 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2Instead, it forms a bridge between the two key components of these molecules . In ADCs, the antibody binds to a specific antigen on the surface of cancer cells, and the cytotoxic drug kills the cells . In PROTACs, one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein. The proximity of the E3 ligase to the target protein leads to its ubiquitination and subsequent degradation .

Biochemical Pathways

The specific biochemical pathways affected by 5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride depend on the targets of the ADCs or PROTACs in which it is used

Result of Action

The molecular and cellular effects of this compound are determined by the ADCs or PROTACs in which it is used . In ADCs, the result is typically the death of cancer cells . In PROTACs, the result is the degradation of a specific target protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins . .

Analyse Biochimique

Biochemical Properties

5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride plays a significant role in biochemical reactions, particularly as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound interacts with enzymes, proteins, and other biomolecules through its azetidine and spirocyclic moieties. The nature of these interactions often involves covalent bonding or non-covalent interactions, which can influence the stability and efficacy of the resulting conjugates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a PROTAC linker allows it to facilitate the targeted degradation of specific proteins, thereby altering cellular signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s azetidine ring is particularly important for its binding interactions, which can lead to the selective degradation of target proteins via the ubiquitin-proteasome system . This mechanism is crucial for the compound’s function as a PROTAC linker.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its efficacy may decrease over extended periods . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s azetidine ring and spirocyclic structure play crucial roles in its metabolic stability and interactions with metabolic enzymes . These interactions can affect metabolic flux and metabolite levels, which are important considerations for its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The compound’s localization is crucial for its activity and function, particularly in the context of targeted protein degradation.

Propriétés

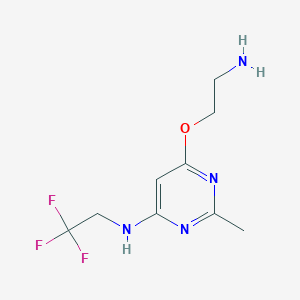

IUPAC Name |

7-(azetidin-3-yl)-5-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c1-12-7(14)10(2-3-10)8(15)13(9(12)16)6-4-11-5-6;/h6,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKDYVXWSRHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CC2)C(=O)N(C1=O)C3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

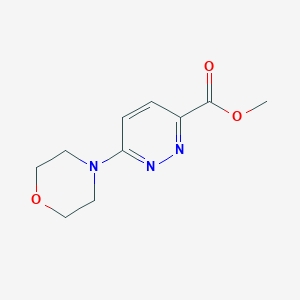

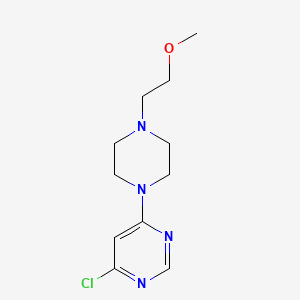

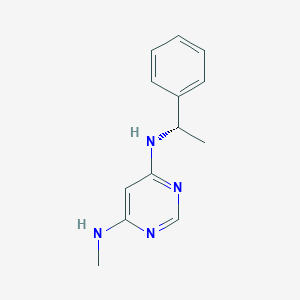

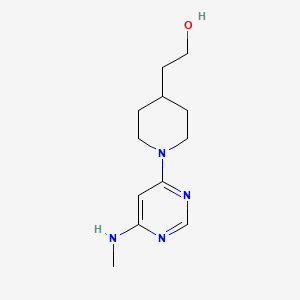

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.